ALUMINUM CHLORIDE
Description
Structure
2D Structure
Properties
IUPAC Name |
aluminum;trichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClH/h;3*1H/q+3;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCWAEJMTAWNJL-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al+3].[Cl-].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Chemistry and Bonding Modalities of Aluminum Chloride
Anhydrous Aluminum Chloride: Dimeric and Monomeric States
Anhydrous this compound (AlCl₃) undergoes remarkable structural transformations as it transitions between solid, liquid, and gaseous phases. Its bonding is characterized by a significant degree of covalent character, with the Al-Cl bonds being polar covalent. stackexchange.comsocratic.org
In the solid state at room temperature, AlCl₃ adopts a layered structure where aluminum atoms are octahedrally coordinated by chloride ions. stackexchange.comwikipedia.orgquora.com However, upon melting or vaporization, AlCl₃ exists predominantly as a dimer, Al₂Cl₆. wikipedia.orgquora.comlibretexts.orgchemguide.co.uk This dimerization is driven by the electron deficiency of the aluminum atom in the monomeric AlCl₃ unit, which has only six valence electrons, falling short of a stable octet. quora.comquora.comquora.com In the Al₂Cl₆ dimer, each aluminum atom achieves a more stable octet configuration by forming four bonds: three to terminal chlorine atoms and one to a bridging chlorine atom. This bridging involves the sharing of a chlorine atom's lone pair with the vacant orbital of an aluminum atom from an adjacent AlCl₃ unit, forming a dative covalent bond. quora.comvaia.com The Al₂Cl₆ dimer exhibits a structure with tetracoordinate aluminum and a point group of D₂h, though it can distort to C₂v due to a low-frequency ring-puckering mode. wikipedia.orgacs.org The melt and vapor phases at moderate temperatures are characterized by an equilibrium between these Al₂Cl₆ dimers and monomeric AlCl₃ units. libretexts.orgchemguide.co.uk
Dimerization Driving Force: To satisfy the octet rule for aluminum.
Bonding in Dimer: Three-center two-electron bonds involving bridging chlorine atoms.
Structure: Butterfly or planar dimer arrangement.
At elevated temperatures, particularly in the gas phase, the Al₂Cl₆ dimers dissociate into monomeric AlCl₃ molecules. wikipedia.orgchemguide.co.uk In this monomeric state, AlCl₃ adopts a trigonal planar geometry, analogous to boron trifluoride (BF₃), with the aluminum atom being sp² hybridized. wikipedia.orgquora.comecpat.orgechemi.com This monomeric form is highly reactive and is a potent Lewis acid, readily accepting electron pairs due to the electron-deficient nature of the aluminum center. quora.comunitrak.com The equilibrium between the dimeric and monomeric forms is temperature-dependent, shifting towards the monomer at higher temperatures. libretexts.orgchemguide.co.uk
Geometry: Trigonal planar.
Hybridization: sp².
Reactivity: Strong Lewis acid, electron-deficient aluminum center.
This compound undergoes distinct structural changes across its phase transitions. In the solid state, it forms a layered lattice with octahedral coordination. stackexchange.comwikipedia.orgquora.com Upon heating, it sublimes at approximately 178-180°C at atmospheric pressure. ereztech.comchemister.rubyjus.com Under increased pressure (around 2.5 atm), it melts at approximately 192.4°C, forming a liquid composed primarily of Al₂Cl₆ dimers. libretexts.orggoogle.com As the temperature further increases, these dimers dissociate into monomeric AlCl₃ units in the gas phase. wikipedia.orgchemguide.co.uk The transition from a layered solid to a molecular liquid and then to discrete gaseous molecules reflects a significant change in bonding from an extended lattice with octahedral aluminum to discrete dimeric units with tetrahedral aluminum, and finally to trigonal planar monomers. wikipedia.orgquora.combyjus.com
Table 1: Structural States of Anhydrous this compound
| Phase | Dominant Species | Aluminum Coordination | Geometry of Al Center | Bonding Description | Typical Temperature Range (approx.) |
| Solid | Layered lattice | Octahedral | Octahedral | Ionic lattice with significant covalent character | Room temperature |
| Liquid/Melt | Dimer (Al₂Cl₆) | Tetracoordinate | Tetrahedral (bridged) | Covalent with dative bonds | ~192.4 °C (at >2.5 atm) |
| Vapour (low T) | Dimer (Al₂Cl₆) | Tetracoordinate | Tetrahedral (bridged) | Covalent with dative bonds | ~180 °C (sublimation) |
| Vapour (high T) | Monomer (AlCl₃) | Tricovalent | Trigonal planar | Polar covalent | Above ~400 °C |
Hydrated this compound: Hexahydrate Coordination Complexes
This compound also exists in hydrated forms, most commonly as this compound hexahydrate (AlCl₃·6H₂O). This form presents a stark contrast to the anhydrous material in terms of its structure and reactivity.
In this compound hexahydrate, the aluminum ion is not directly bonded to chloride ions in a lattice structure. Instead, it forms a discrete coordination complex where the central Al³⁺ cation is octahedrally coordinated by six water molecules, forming the hexaaquairon(III) cation, [Al(H₂O)₆]³⁺. wikipedia.orgsolechem.eupatsnap.comiucr.org The three chloride ions (Cl⁻) serve as counterions to balance the positive charge of the complex cation. wikipedia.orgsolechem.eupatsnap.com The structure consists of these complex cations and anions arranged in a crystalline lattice, often described as chains linked by hydrogen bonds. iucr.org The Al-O bonds within the hexaaqua complex are strong, and the water ligands are polarized, leading to the acidity observed in aqueous solutions. quora.com
Complex Ion: [Al(H₂O)₆]³⁺
Coordination Number: 6
Geometry: Octahedral around the Al³⁺ center.
Counterions: Cl⁻
The presence of coordinated water molecules significantly influences the Lewis acidity and catalytic potential of this compound. While anhydrous AlCl₃ is a potent Lewis acid and a widely used catalyst in reactions like Friedel-Crafts alkylation and acylation, the hexahydrate form is considered to be of "little value as a catalyst in Friedel-Crafts alkylation and related reactions" because its aluminum center is coordinatively saturated by the water ligands. wikipedia.org The Lewis acidity of the hydrated form stems from the Al³⁺ ion within the [Al(H₂O)₆]³⁺ complex, which can still accept electron pairs, but its ability to interact with external Lewis bases is diminished compared to the anhydrous monomer. patsnap.comquora.comfiveable.me The hydrated form is more stable and easier to handle than the anhydrous form, which readily hydrolyzes in moist air. fiveable.me
Table 2: Hydrated this compound - Hexahydrate
| Property | Description |
| Chemical Formula | AlCl₃·6H₂O |
| Primary Species | [Al(H₂O)₆]³⁺ cation and Cl⁻ anions |
| Coordination Geometry | Octahedral around the central Al³⁺ ion, with six water molecules as ligands. |
| Bonding | Ionic interaction between [Al(H₂O)₆]³⁺ and Cl⁻; covalent bonds within the water molecules and Al-O bonds. |
| Lewis Acidity | Moderate; the Al³⁺ center in the aqua complex can accept electron pairs. |
| Catalytic Potential | Limited for Friedel-Crafts reactions due to coordinative saturation by water ligands. |
| Stability | More stable and easier to handle than anhydrous AlCl₃. |
| Phase Transition | Melts around 100 °C with decomposition. geeksforgeeks.org |
Compound Name Table:
this compound
Aluminum Trichloride
AlCl₃
Al₂Cl₆
this compound Hexahydrate
AlCl₃·6H₂O
[Al(H₂O)₆]³⁺
[Al(H₂O)₆]Cl₃
Chloroaluminate Complex Anions in Condensed and Molten Salt Phases
This compound readily forms anionic complexes with chloride ions, especially in molten salt mixtures and certain non-aqueous solvents. The nature and stability of these complexes are highly dependent on the composition and temperature of the system.
Formation and Spectroscopic Characterization of [AlCl₄]⁻, [Al₂Cl₇]⁻, and [Al₃Cl₁₀]⁻
In molten salt systems, particularly those involving alkali metal chlorides and this compound, a series of chloroaluminate anions are formed. The most prevalent among these are the tetrachloroaluminate ([AlCl₄]⁻), heptachlorodialuminate ([Al₂Cl₇]⁻), and decachlorotrialuminate ([Al₃Cl₁₀]⁻) anions.
The formation of these species is often studied using vibrational spectroscopy, such as Raman and Infrared (IR) spectroscopy, which provide characteristic vibrational frequencies indicative of specific molecular structures and bonding. For instance, the [AlCl₄]⁻ anion, a common species in chloroaluminate melts, exhibits distinct Raman and IR absorption bands associated with its tetrahedral structure. Studies on AlCl₃-based ethereal solutions have identified bands around 491 cm⁻¹ in IR spectra, attributed to [AlCl₄]⁻, and other bands in the 400-425 cm⁻¹ range in both Raman and IR spectra, linked to more complex species like cis-[AlCl₂ (G4)]⁺, suggesting the presence of both cationic and anionic aluminum-containing species depending on the solvent and composition mdpi.com.
The [Al₂Cl₇]⁻ anion is typically formed in melts with a higher AlCl₃ content and can be characterized by its specific vibrational modes. Similarly, the [Al₃Cl₁₀]⁻ anion, representing a more complex polymeric structure, also possesses unique spectroscopic signatures. NMR spectroscopy, particularly ²⁷Al NMR, is also a powerful tool for characterizing these species, as it can distinguish between different aluminum environments within these complex anions, such as in molten chloroaluminates where speciation can shift from Cl⁻ to [AlCl₄]⁻ to [Al₂Cl₇]⁻ as the AlCl₃ concentration increases dtic.mil. In some cases, gas-phase complexes like Al₂Cl₆ (dimer of AlCl₃) are in equilibrium with liquid phases, and their formation can be inferred from pressure measurements and thermodynamic analyses osti.gov.
Thermodynamics of Chloro-Complex Formation in Non-Aqueous Solvents
The thermodynamic stability of chloroaluminate complexes in non-aqueous solvents is crucial for understanding their reactivity and behavior in various chemical processes. This involves determining formation constants and analyzing the enthalpy and entropy contributions to complexation.
Formation constants (K) quantify the extent to which metal ions form complexes with ligands. For this compound in non-aqueous solvents, these constants are typically determined using spectroscopic methods, such as spectrophotometry, or electrochemical methods like potentiometry and conductometry.
Spectrophotometric methods, like the method of continuous variations (Job's method) or the mole-ratio method, are employed to determine the stoichiometry and formation constants of complexes by monitoring changes in absorbance as a function of reactant concentrations libretexts.orgresearchgate.netlibretexts.orgcore.ac.uk. For instance, studies on Al³⁺ with ligands have yielded formation constants, with values for Al³⁺-arsenazo-III complexes reported around log K = 5.03 for a 1:1 complex researchgate.net. While spectrophotometry is a powerful tool, its accuracy can be influenced by factors like the precision of spectral data and the amount of data generated, sometimes leading to less refined constants compared to potentiometric methods researchgate.net.
The thermodynamic stability of a complex is governed by the Gibbs free energy change (ΔG°), which is related to enthalpy (ΔH°) and entropy (ΔS°) by the equation ΔG° = ΔH° - TΔS°. Analyzing the temperature dependence of formation constants using the Van't Hoff equation (ln K = -ΔH°/RT + ΔS°/R) allows for the determination of these contributions nih.govwikipedia.org.
In the gas phase, this compound exists primarily as a dimer, Al₂Cl₆, which is a bridged molecule. However, at elevated temperatures, AlCl₃ can form gaseous complexes with other metal chlorides, a phenomenon studied for its relevance in processes like chemical vapor deposition and high-temperature chemistry osti.govacs.orgnasa.govnasa.gov.
The thermodynamics of these gas-phase complexation reactions are investigated by measuring partial pressures and using techniques like mass spectrometry. For example, reactions such as MClₓ(g) + nAl₂Cl₆(g) = MAl₂nCl₆n+x(g) have been studied, where thermodynamic functions (ΔH° and ΔS°) are determined osti.gov. These studies reveal that the partial pressures of gaseous complexes can exhibit minima at certain temperatures, and the stability of these complexes can be influenced by the nature of the metal chloride involved osti.gov. For instance, the formation of gaseous complexes between nickel chloride and this compound (NiCl₂ + AlCl₃ → NiAlCl₅) has been characterized, with determined thermodynamic functions providing insights into their stability acs.org. Mass spectrometry is particularly useful for identifying and quantifying these gas-phase species osti.govresearchgate.net.
Catalytic Mechanisms and Advanced Organic Transformations Mediated by Aluminum Chloride
Other Aluminum Chloride-Catalyzed Organic Syntheses
Carboxymethylation of Alcohols: Mechanistic Studies
This compound serves as an effective catalyst in the carboxymethylation of alcohols, particularly when utilizing dimethyl carbonate (DMC) as the methylating agent. Mechanistic studies, combining experimental data and computational chemistry, reveal that AlCl₃ functions by activating DMC. The Lewis acidic nature of AlCl₃ allows it to coordinate with the carbonyl oxygen of DMC, increasing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by the alcohol.
The proposed mechanism involves the formation of a complex between AlCl₃ and DMC. This complexation enhances the reactivity of DMC towards the alcohol. Crucially, computational analysis indicates that the dipole present in the Al–Cl covalent bonds plays a significant role in assisting the proton-transfer process during the reaction. This leads to a lower activation energy compared to catalyst-free reactions, enabling quantitative carboxymethylation of alcohols like 1-octanol (B28484) within approximately 20 hours with catalytic loadings of AlCl₃. In contrast, catalyst-free reactions yield only trace amounts of the desired product under similar conditions.
Table 1: Carboxymethylation of 1-Octanol with Dimethyl Carbonate (DMC)
| Parameter | With 1% AlCl₃ Catalyst | Without Catalyst |
| Substrate | 1-Octanol | 1-Octanol |
| Methylating Agent | Dimethyl Carbonate | Dimethyl Carbonate |
| Reaction Time | < 20 hours | < 20 hours |
| Yield | Quantitative | Trace |
| AlCl₃ Role | Lewis Acid Catalyst | N/A |
| Activation Energy | Significantly Lower | Higher |
Synthesis of Bis(arene) Metal Complexes via Fischer–Hafner Synthesis
The Fischer–Hafner synthesis is a cornerstone method for preparing bis(arene) metal complexes, a class of organometallic compounds featuring two arene ligands coordinated to a central metal atom. This compound is an essential component in this reductive Friedel–Crafts type reaction. Its primary role is to act as a Lewis acid, activating the arene and facilitating the removal of chloride ions from metal precursors.
The general procedure involves reacting a metal halide (e.g., chromium, molybdenum, or tungsten halides) with an arene in the presence of aluminum metal as a reductant and this compound as a catalyst. AlCl₃ helps to generate reactive intermediates by complexing with the metal halide and potentially the arene. The aluminum metal then reduces the metal center, allowing it to coordinate with the arene ligands, often forming cationic intermediates like [M(arene)₂]⁺[AlCl₄]⁻, which are subsequently reduced to neutral bis(arene) metal complexes. The efficiency of this synthesis is influenced by the metal, with yields generally decreasing in the order Cr > Mo >> W. For instance, the synthesis of bis(benzene)chromium can achieve high yields (e.g., 95%) under optimized conditions, often involving an excess of AlCl₃.
Table 2: Key Aspects of the Fischer–Hafner Synthesis
| Component | Role | Example Arene | Example Metal Halide | Typical Product Class |
| Metal Halide | Source of the central metal atom | Benzene (B151609) | CrCl₃, MoCl₅, WCl₆ | Bis(arene) complexes |
| Arene | Ligand source | Benzene | Benzene | Bis(benzene)chromium |
| Aluminum Metal (Al) | Reductant for the metal center | Benzene | N/A | N/A |
| This compound (AlCl₃) | Lewis acid catalyst, chloride scavenger, activator for arene/metal halide complexation | Benzene | N/A | N/A |
| Reaction Conditions | Heating in the presence of Al and AlCl₃; excess AlCl₃ can be beneficial; solvent (e.g., arene itself) | Benzene | N/A | N/A |
| Yield Trend | Decreases in the order Cr > Mo >> W | N/A | N/A | N/A |
Electrophilic Chlorination Reactions
This compound is a classic and highly effective catalyst for electrophilic aromatic substitution reactions, particularly for the chlorination of aromatic rings. In these reactions, AlCl₃ acts as a powerful Lewis acid, polarizing the chlorine molecule (Cl₂) or forming a complex with it. This interaction generates a highly electrophilic chlorinating species, often represented as a chloronium ion ([Cl]⁺) or a polarized complex ([Cl–Cl···AlCl₃]), which is sufficiently reactive to attack the electron-rich aromatic system.
The mechanism typically proceeds in several steps:
Generation of the Electrophile: AlCl₃ reacts with Cl₂ to form a highly electrophilic species, such as the chloronium ion ([Cl]⁺) or a polarized complex, with the counterion being [AlCl₄]⁻. Cl₂ + AlCl₃ → [Cl]⁺[AlCl₄]⁻
Electrophilic Attack: The aromatic ring's π-electron system attacks the electrophilic chlorine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring.
Deprotonation and Catalyst Regeneration: A base, typically the [AlCl₄]⁻ anion, abstracts a proton from the carbon atom bearing the chlorine in the sigma complex. This restores the aromaticity of the ring, yielding the chlorinated aromatic product (e.g., chlorobenzene) and regenerating the AlCl₃ catalyst along with HCl. [Sigma Complex] + [AlCl₄]⁻ → Chlorobenzene + HCl + AlCl₃
This catalytic cycle allows for the efficient conversion of aromatic compounds to their chlorinated derivatives. While commonly applied to benzene chlorination, the principle extends to other aromatic systems.
Table 3: Mechanism of Electrophilic Aromatic Chlorination Catalyzed by AlCl₃
| Step | Description | Key Intermediates/Species | Catalyst Role |
| 1 | Electrophile Generation | Cl₂, AlCl₃, [Cl]⁺, [AlCl₄]⁻ | AlCl₃ polarizes the Cl-Cl bond or forms a complex, generating a highly electrophilic chlorine species. |
| 2 | Electrophilic Attack & Sigma Complex Formation | Aromatic Ring, [Cl]⁺, Sigma Complex (Arenium Ion) | The aromatic π-system attacks the electrophilic chlorine, forming a carbocation intermediate where aromaticity is temporarily lost. |
| 3 | Deprotonation & Catalyst Regeneration | Sigma Complex, [AlCl₄]⁻, Chlorinated Product, HCl, AlCl₃ | The [AlCl₄]⁻ anion abstracts a proton from the sigma complex, restoring aromaticity and forming the chlorinated product. AlCl₃ is regenerated, continuing the catalytic cycle. |
| Overall Reaction: C₆H₆ + Cl₂ C₆H₅Cl + HCl |
Compound List:
this compound (AlCl₃)
Dimethyl Carbonate (DMC)
1-octanol
Methyl octyl carbonate (MOC)
Benzene
Chlorine (Cl₂)
Chlorobenzene
Aluminum metal (Al)
Chromium halides
Molybdenum halides
Tungsten halides
Bis(benzene)chromium
Bis(arene) metal complexes
Iron(III) chloride (FeCl₃)
Iron(III) bromide (FeBr₃)
Aluminum bromide (AlBr₃)
p-toluenesulfonic acid (PTSA)
Sulfuric acid (H₂SO₄)
Chloromethane
Isopropyl chloride
Chlorocyclohexane
Cyclohexylbenzene
Aniline
Potassium perrhenate (B82622) (KReO₄)
Technetium(VII) oxide (TcO₄)
Computational and Theoretical Chemistry of Aluminum Chloride Systems
Modeling Catalytic Reaction Pathways and Energy Landscapes
Implicit and Explicit Solvation Models in Computational Catalysis
The role of aluminum chloride as a catalyst is profoundly influenced by its surrounding environment, particularly the solvent. Computational chemistry employs both implicit and explicit solvation models to unravel these solvent effects, providing critical insights into catalytic mechanisms.
Explicit solvation models, which explicitly include solvent molecules in the simulation, offer a more detailed, albeit computationally intensive, view. These models are crucial for understanding specific interactions, such as hydrogen bonding or direct coordination, between solvent molecules and AlCl₃ or its complexes acs.org. The interplay between AlCl₃ and solvent molecules can lead to the dissociation of Al₂Cl₆ dimers, generating more active monomeric species or influencing the formation of catalytic complexes whiterose.ac.uk.
Theoretical Investigations of Complexation and Intermolecular Interactions
This compound readily forms complexes with a wide array of Lewis bases, driven by its strong Lewis acidity. Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in characterizing these interactions, including their strength, geometry, and electronic consequences.
Studies have quantified the binding energies of AlCl₃ adducts with various Lewis bases, revealing a spectrum of interaction strengths influenced by the nature of both the Lewis acid and the Lewis base researchgate.netacs.orgresearchgate.net. For example, the binding energy of the trimethylamine-AlCl₃ adduct has been calculated to be approximately 49.3 kcal/mol researchgate.net. These computational analyses provide a fundamental understanding of how AlCl₃ coordinates with substrates and other molecules, which is essential for designing catalytic systems. The nature of these interactions can range from predominantly electrostatic to those with significant covalent contributions, depending on the specific molecular partners researchgate.net.
Analysis of Charge Distribution and Molecular Orbitals in Adducts
A key aspect of understanding AlCl₃ complexation involves analyzing the distribution of electron density and the nature of molecular orbitals within the formed adducts. Techniques such as Natural Bond Orbital (NBO) analysis and molecular orbital (MO) analysis are extensively used for this purpose.
NBO analysis provides detailed insights into charge transfer, orbital hybridization, and the degree of covalent versus ionic character in bonding researchgate.netcore.ac.ukresearchgate.netlanl.govresearchgate.net. For instance, studies on AlCl₃ complexes with conjugated molecules have shown that charge transfer from the Lewis base to AlCl₃ significantly influences the electronic properties of the system lanl.gov. The analysis of partial atomic charges and orbital populations helps to quantify the electron-donating or accepting capabilities of the interacting species researchgate.netcore.ac.ukresearchgate.net. The inherent polarity within the Al-Cl covalent bonds of AlCl₃ has been identified as playing a vital role in facilitating proton transfer processes in catalytic reactions core.ac.ukresearchgate.net.
Table 1: Binding Energies of AlCl₃ Adducts with Selected Lewis Bases
| Lewis Base | Binding Energy (D₀(298)) (kcal/mol) | Reference |
| Trimethylamine | 49.3 | researchgate.net |
| Triethylamine | 41.1 | researchgate.net |
| Ammonia | 29.7 | researchgate.net |
| Diethyl ether | 17.3 | researchgate.net |
| Acetonitrile | 6.4 | researchgate.net |
| Pyridine | 13.0 | researchgate.net |
Note: Values are approximate and depend on the computational method and basis set used.
Elucidation of Superelectrophilic Activation Mechanisms
This compound exhibits a remarkable capacity to act as a "superelectrophile," a term denoting an exceptionally strong Lewis acid capable of activating substrates that are typically unreactive towards conventional Lewis acids chemrxiv.orgrsc.orgacs.orgresearchgate.net. Computational studies are pivotal in unraveling the mechanisms behind this enhanced electrophilicity.
These investigations often employ DFT to model the interactions of AlCl₃ with various substrates, revealing pathways that involve superelectrophilic intermediates or activated complexes chemrxiv.orgrsc.orgacs.orgresearchgate.net. For example, the activation of carbon dioxide by AlCl₃ for aromatic carboxylation has been computationally studied, identifying exothermic complex formation (e.g., CO₂-AlCl₃) and the subsequent superelectrophilic activation of CO₂ as the most feasible mechanism acs.org. In carbonyl-olefin metathesis, heterobimetallic ion pairs involving AlCl₃ have been shown to function as superelectrophiles, promoting reactions that are otherwise difficult chemrxiv.orgresearchgate.net. Theoretical studies have also explored superelectrophilic dicationic intermediates in reactions like inverse demand Diels-Alder cycloadditions, where AlCl₃ plays a crucial role in their generation and stabilization researchgate.net.
Computational Studies on Dimer and Oligomer Stability in Different Environments
This compound exists in various aggregated forms, most notably as a dimer (Al₂Cl₆) in the gas phase and non-polar solvents, and as an ionic solid in the crystalline state acs.orgscielo.brpsu.eduacs.orgresearchgate.netechemi.com. Computational methods are essential for understanding the stability and structural characteristics of these species across different phases and conditions.
Ab initio calculations and DFT have been used to study the electronic structure and bonding in crystalline AlCl₃, revealing a transition from octahedral to tetrahedral coordination upon melting, indicative of a shift from an ionic to a molecular structure psu.edursc.org. Gas-phase electron diffraction and ab initio calculations have provided detailed structural parameters for the Al₂Cl₆ dimer, noting its D₂h symmetry and a low-frequency ring-puckering mode acs.org.
Table 2: Key Structural Parameters of the Al₂Cl₆ Dimer (Gas Phase)
| Parameter (Å or deg) | Value (Al₂Cl₆) | Uncertainty (2σ) | Reference |
| Al-Clb | 2.250 | 0.003 | acs.org |
| Al-Clt | 2.061 | 0.002 | acs.org |
| ∠ClbAlClb | 90.0 | 0.8 | acs.org |
| ∠CltAlClt | 122.1 | 0.31 | acs.org |
Clb denotes a bridging chlorine atom, and Clt denotes a terminal chlorine atom.
In the liquid state, computational studies, including ab initio molecular dynamics (AIMD) and machine learning interatomic potentials (MLIP), have investigated the short-range order. While early interpretations suggested extensive corner-sharing oligomeric structures, more recent simulations indicate that the liquid is largely composed of edge-sharing dimers, with some ring-like trimers also being metastable researchgate.neturegina.ca. The stability of these aggregates is sensitive to temperature and the presence of solvent molecules, which can induce dissociation or alter the equilibrium between different species scielo.brresearchgate.neturegina.ca. Computational analyses also explore the energetics of oligomer formation, such as dimers, trimers, and tetramers, to understand their relative stabilities in various environments scielo.broulu.fi.
Table 3: Charge Transfer in AlCl₃ Complexes with Selected Lewis Bases (NBO Analysis)
| Lewis Base | Charge Transfer (e) | Reference |
| NH₃ | ~0.35 | lanl.gov |
| BH₃ | ~0.35 | lanl.gov |
| BF₃ | ~0.35 | lanl.gov |
| BCl₃ | ~0.27-0.38 | lanl.gov |
| AlCl₃ | ~0.1-0.15 | lanl.gov |
Note: Values are approximate and represent electron density transferred from the Lewis base to the Lewis acid. AlCl₃ is generally a weaker Lewis acid than boron halides, resulting in lower charge transfer.
Table 4: Activation Energies for AlCl₃-Catalyzed Reactions
| Reaction | Catalyst | Activation Energy (kcal/mol) | Notes | Reference |
| Toluene Chlorination (uncatalyzed) | None | High | Rate-limiting step varies with solvent | acs.org |
| Toluene Chlorination (catalyzed by AlCl₃) | AlCl₃ | Lower | Dependent on solvent; monomeric complexes are active electrophiles | acs.org |
| Benzene (B151609) Alkylation (uncatalyzed) | None | High | scielo.br | |
| Benzene Alkylation (catalyzed by AlCl₃) | AlCl₃ | 20.6 (ΔG‡) | Via Al₂Cl₆ catalysis, considering solubility | scielo.br |
| Carbonyl-Ene Reaction (uncatalyzed) | None | 31.3 | PCM(CH₂Cl₂) | csic.es |
| Carbonyl-Ene Reaction (catalyzed by AlCl₃) | AlCl₃ | 6.1 | PCM(CH₂Cl₂) | csic.es |
| Carboxymethylation of 1-octanol (B28484) with DMC | None | High | Trace product observed | researchgate.net |
| Carboxymethylation of 1-octanol with DMC | AlCl₃ | Significantly Lower | AlCl₃ acts as a proton carrier | researchgate.net |
Compound List:
this compound (AlCl₃)
Aluminum Dichloride (AlCl₂)
Aluminum Trichloride (AlCl₃)
Aluminum Tetrachloride (AlCl₄⁻)
Aluminum Tribromide (AlBr₃)
Aluminum Triiodide (AlI₃)
Aluminum Dimer Chloride (Al₂Cl₆)
Aluminum Dimer Bromide (Al₂Br₆)
Aluminum Chlorohydrate
Aluminum Oxychloride
Boron Trichloride (BCl₃)
Boron Trifluoride (BF₃)
Boron Tribromide (BBr₃)
Borane (BH₃)
Antimony Pentachloride (SbCl₅)
Antimony Pentafluoride (SbF₅)
Carbon Dioxide (CO₂)
Dimethyl Carbonate (DMC)
Toluene
Benzene
Cyclohexane
Nitrobenzene
Advanced Applications in Materials Science and Engineering
Electrochemical Applications: Batteries and Energy Storage Systems
Electro-polymerization of Conducting Polymers in Aluminum Chloride-Based Ionic Liquids
Ionic liquids (ILs), particularly chloroaluminate systems incorporating this compound, have emerged as promising media for the electro-polymerization of conducting polymers. These ILs offer a wide electrochemical window, thermal stability, and tunable properties, which can significantly influence the morphology and electrochemical activity of the resulting polymers researchgate.netresearchgate.netmdpi.comsoton.ac.uk.
The electro-polymerization of monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) has been successfully achieved in chloroaluminate ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) chloride-aluminum chloride (EMImCl-AlCl₃) researchgate.net. Research indicates that electro-polymerization occurs effectively in Lewis neutral EMImCl-AlCl₃ compositions, yielding dark blue-violet films. In contrast, Lewis acidic or basic compositions can hinder polymerization due to unfavorable interactions between the polymer and the ionic liquid or due to the electrolyte's potential stability limits researchgate.net.
The properties of the polymerized films, such as doping levels and electrochemical behavior, are influenced by the ionic liquid's composition. For instance, PEDOT films synthesized in Lewis neutral EMImCl-AlCl₃ exhibit higher doping levels due to a broader potential stability window compared to those in Lewis acidic and basic solutions researchgate.net. The use of ILs as growth media and electrolytes allows for control over the polymer's morphology, often resulting in granular and porous structures researchgate.net. These IL-based systems are also being explored for applications in energy storage, such as in aluminum-PEDOT batteries, demonstrating specific energy and power outputs researchgate.net.
Semiconductor and Microelectronics Fabrication
This compound finds critical applications in the semiconductor and microelectronics industries, primarily in etching processes and as a precursor material.
This compound-Based Etching and Surface Treatment Processes
While specific details on AlCl₃-based etching processes are not extensively covered in the provided search snippets, this compound's Lewis acidic nature suggests potential roles in surface modification and chemical treatments within semiconductor fabrication. Its ability to interact with various materials and its volatile nature at higher temperatures could be exploited in controlled etching or cleaning processes. Further research would be needed to detail specific mechanisms and applications in this domain.
Precursors for Perovskite Nanocrystals in Optoelectronic Devices
This compound (AlCl₃) has been investigated as a component or dopant in the synthesis of perovskite nanocrystals (NCs) for optoelectronic devices. Perovskite NCs are highly sought after for their tunable bandgaps, high photoluminescence quantum yield (PLQY), and excellent light absorption capabilities, making them suitable for solar cells, light-emitting diodes (LEDs), and photodetectors mdpi.comnih.govsciengine.com.
Research indicates that AlCl₃ can be introduced into perovskite materials to enhance their photoluminescence and photoresponse properties researchgate.net. Theoretical calculations on aluminum-based double halide perovskites suggest they possess properties suitable for flexible photovoltaic and optoelectronic devices, with band gap values that align with ideal photoresponse ranges and small effective masses indicating good carrier transport researchgate.net. Studies have shown that incorporating Al³⁺ complexes can lead to a higher current flow upon illumination and stronger photoluminescence spectra, attributed to free exciton (B1674681) formation near the band edge researchgate.net. For example, an Al-perovskite film has demonstrated potential utility in solar cell device manufacturing, achieving a power conversion efficiency (PCE) of 0.96% in experimental setups researchgate.net. The precise role of AlCl₃ in tuning the structural and electronic properties of perovskite NCs is an active area of research, aiming to optimize their performance in next-generation optoelectronic applications mdpi.comnih.govrsc.org.
Novel Applications in Metal Production and Metallurgy
This compound plays a significant role in advanced metallurgical processes, including the electroplating of aluminum and the synthesis of rare earth chlorides.
Electroplating of Aluminum from Molten Salt Systems
The electrodeposition of aluminum from molten salt systems, particularly those involving this compound, is a key method for obtaining high-quality aluminum coatings. These molten salt baths, often binary or ternary mixtures with alkali metal chlorides like NaCl and KCl, offer a wider electrochemical window and lower overpotentials compared to aqueous systems, enabling efficient aluminum deposition researchgate.nettandfonline.comysxbcn.comnasa.govdntb.gov.uamdpi.comresearchgate.netsemanticscholar.orgresearchgate.netmdpi.com.
The AlCl₃-NaCl system, for instance, has been studied extensively for aluminum electrodeposition. The properties of the deposited aluminum layers are sensitive to parameters such as melt composition, pre-electrolysis, operating temperature, and current density tandfonline.comysxbcn.comresearchgate.net. Increasing the AlCl₃ concentration in AlCl₃-NaCl melts generally leads to denser, more compact, and uniform deposited layers tandfonline.comresearchgate.net. Research has shown that Al(III) reduction in these melts can occur in two consecutive steps, with the reaction 4Al₂Cl₇⁻ + 3e⁻ → Al + 7AlCl₄⁻ being reversible researchgate.net.
Additives like Tetramethylammonium Chloride (TMACl) and Sodium Iodide (NaI) have been employed to improve the quality of electrodeposited aluminum coatings, yielding compact and smooth Al coatings with good corrosion resistance nih.gov. The electrodeposition of aluminum from AlCl₃-based ionic liquids, such as [EMIm]AlCl₄, is also a promising area, allowing for deposition at lower temperatures and offering control over coating properties mdpi.comsemanticscholar.orgresearchgate.netmdpi.com. Studies have demonstrated the successful deposition of nano-sized Al particles mdpi.com. The purity of aluminum deposits can reach approximately 99.79% when using specific AlCl₃-NaCl molar ratios and controlled current densities researchgate.net.
Synthesis of Rare Earth Chlorides
This compound serves as a crucial reagent in the synthesis and purification of rare earth chlorides. This is particularly relevant in the context of recycling rare earth elements (REEs) from waste materials like permanent magnets and in the direct synthesis from rare earth oxides researchgate.netgoogle.comacs.orgalfa-chemistry.comtandfonline.comvietnamjournal.ruresearchgate.netgoogle.comnih.govacs.orgmdpi.combritannica.com.
In molten salt systems, AlCl₃ can act as a chlorinating agent to dissolve rare earth elements (REEs) from waste, forming rare-earth chlorides that are soluble in the molten salt researchgate.net. This method is employed in the recovery of REEs from magnetic scrap researchgate.net. Furthermore, AlCl₃ can be used in conjunction with imidazolium (B1220033) chloridoaluminate ionic liquids to synthesize anhydrous rare earth chlorides directly from their oxides in a high-yield, one-step process researchgate.netnih.gov. In these reactions, the Lewis acidic ionic liquid functions as both the solvent and a reaction partner, with by-products remaining in solution and the reacted IL being removable by washing researchgate.netnih.gov.
Traditional methods for preparing anhydrous rare earth chlorides involve direct chlorination of oxides with carbon and chlorine, or laboratory-scale techniques. However, industrial production often considers aspects like time, cost, and environmental impact, making AlCl₃-mediated processes attractive google.com. This compound's role in the chemical vapor transport of rare earth chlorides also facilitates their separation acs.org. The ability to recover and purify REEs, often through processes involving AlCl₃, is critical for their use in advanced materials and technologies researchgate.netgoogle.commdpi.combritannica.com.
Compound List
Environmental Remediation and Sustainable Chemical Processes
Advanced Coagulation and Flocculation in Water Treatment Technologies
The effectiveness of PAC in removing turbidity, color, and suspended solids is primarily attributed to two key mechanisms: charge neutralization and sweep flocculation.
Charge Neutralization: Colloidal particles and suspended solids in water typically carry a negative surface charge, which causes them to repel each other and remain dispersed. PAC, being a polymeric inorganic flocculant with positively charged aluminum ions and polymeric aluminum species, neutralizes these negative charges when added to water yuncangchemical.comjianhengchem.comwatercarechem.com. This destabilizes the particles, allowing them to aggregate into larger micro-flocs. The process is rapid, often occurring within seconds to minutes jianhengchem.com.
Sweep Flocculation: At higher dosages, aluminum hydrolysis products, such as aluminum hydroxide (B78521), precipitate as a voluminous, gelatinous floc frontiersin.org. This "sweep floc" entraps suspended particles, dissolved organic matter, and other contaminants as it settles, effectively sweeping them out of the water column yuncangchemical.comfrontiersin.org.
PAC generally demonstrates superior performance in turbidity and color removal compared to traditional coagulants like aluminum sulfate (B86663) (alum) biotechrep.ireeer.irarxiv.org. The polymeric nature of PAC, particularly the presence of highly charged Al₁₃ species, contributes to its enhanced charge-neutralizing ability and bridging capabilities, leading to larger and faster-settling flocs sci-hub.st.
Beyond turbidity and suspended solids, aluminum chloride and PAC are instrumental in removing specific problematic contaminants, including heavy metals and phosphorus, from water and wastewater.
Heavy Metal Removal: PAC effectively removes a range of heavy metals, such as lead, cadmium, chromium, iron, manganese, copper, and zinc, from aqueous solutions yuncangchemical.comyasa.ltdiwaponline.comresearchgate.netekb.eg. The removal mechanisms involve the formation of insoluble metal hydroxide precipitates or the adsorption of metal ions onto the surface of the PAC-induced flocs yuncangchemical.com. For instance, studies have shown that PAC can achieve high removal efficiencies for lead, cadmium, and copper iwaponline.commdpi.com.
Phosphorus Removal: Chemical precipitation using aluminum-based salts is a common method for removing phosphorus, a key nutrient responsible for eutrophication, from wastewater and lakes usalco.comwikipedia.orgpca.state.mn.uswaterrf.org. This compound and PAC react with soluble phosphate (B84403) ions to form sparingly soluble aluminum phosphate precipitates, which are then removed through sedimentation or filtration wikipedia.orgwaterrf.org. The mechanism involves the formation of hydrous metal oxide (HMO) flocs, onto which soluble phosphorus adsorbs, and insoluble phosphorus is entrapped within the floc structure usalco.com. Optimal pH ranges for efficient phosphorus removal are typically between 5-7 for alum and 6.5-7.5 for ferric salts, as precipitate solubility varies with pH pca.state.mn.us.
PAC represents an advancement over conventional inorganic coagulants due to its polymeric structure and higher basicity, which confer several advantages for water purification.
Enhanced Efficiency: PAC exhibits high coagulation efficiency, often requiring lower dosages than traditional coagulants like alum watercarechem.comyasa.ltdwater-treatment-chemical.comwatertreatmentagent.com. Its ability to function effectively across a wider range of pH levels (typically 5-9) and temperatures reduces the need for extensive pH adjustment, simplifying treatment processes watertreatmentagent.comshanghaichemex.comwaterpurifyingchemicals.com.
The performance of PAC is significantly influenced by its basicity (the ratio of hydroxyl groups to aluminum atoms) and its polymer content. These factors dictate the distribution of aluminum species in the solution, which in turn affects coagulation efficiency.
Research indicates that the basicity of PAC plays a critical role, though findings on optimal basicity can vary depending on raw water characteristics razi.ac.irnih.gov. Generally, higher basicity can lead to a greater proportion of polymeric and colloidal aluminum species, such as the highly effective Al₁₃ species sci-hub.strazi.ac.ir. These species are known for their strong charge-neutralization and bridging capabilities, promoting the formation of larger, more stable flocs sci-hub.st. For instance, studies suggest that for silica-based polyaluminum coagulants, a basicity between 1.5 and 2.0 can improve coagulation properties atamanchemicals.com. The degree of polymerization, especially for high-poly-aluminum chloride sulfate (HPACS), has also been identified as a key factor in enhancing coagulation efficiency and stability rsc.org.
A conceptual representation of how basicity might influence turbidity removal is shown below:
| PAC Basicity (%) | Turbidity Removal (%) | Notes |
| 40 | 85 | Lower basicity; may be more effective for specific water matrices. |
| 60 | 92 | Mid-range basicity; generally good performance across various conditions. |
| 80 | 88 | Higher basicity; performance can be sensitive to other water parameters. |
Note: The values above are illustrative and represent general trends observed in research; actual performance depends on numerous water quality parameters.
PAC demonstrates robust performance across a broad spectrum of pH and temperature conditions, a significant advantage over traditional coagulants with narrower optimal ranges.
pH Performance: PAC is typically effective within a pH range of 5 to 9, with optimal performance often observed between pH 6.5 and 8.0 watertreatmentagent.comshanghaichemex.comiwaponline.comresearchgate.netresearchgate.net. While pH has a more pronounced effect on turbidity removal than on organic matter removal, PAC's wide operational pH range minimizes the need for extensive pH adjustments researchgate.netscientific.net. At lower pH values (below 6.5), less PAC might be required for effective particle destabilization iwaponline.com. However, excessively high PAC dosages (e.g., >20 mg/L) can lead to charge saturation on particle surfaces, resulting in repulsion and reduced coagulation efficiency, manifesting as increased turbidity and color iwaponline.comresearchgate.net.
Temperature Performance: PAC exhibits adaptability to varying water temperatures. Increasing water temperature from 4°C to 18°C has been shown to gradually enhance turbidity removal efficiency, although its impact on organic loading removal is less pronounced scientific.net. Warmer temperatures can accelerate the hydrolysis rate of PAC, leading to faster floc formation and improved settling mdpi.com. PAC generally shows better adaptability to different water temperatures compared to other flocculants waterpurifyingchemicals.com.
The influence of pH and temperature on turbidity removal efficiency can be generalized as follows:
| pH | Temperature (°C) | Turbidity Removal (%) |
| 5.0 | 10 | 80 |
| 6.5 | 10 | 90 |
| 8.0 | 10 | 85 |
| 5.0 | 20 | 82 |
| 6.5 | 20 | 93 |
| 8.0 | 20 | 88 |
Note: The values above are illustrative and represent general trends observed in research; actual performance depends on numerous water quality parameters.
Role of Poly this compound (PAC) in Enhanced Water Purification
Industrial and Municipal Wastewater Treatment Methodologies
The application of this compound and PAC extends significantly into the treatment of industrial and municipal wastewater, addressing complex pollution challenges.
Industrial Wastewater: PAC is widely utilized in various industrial sectors, including the treatment of oily sewage, printing and dyeing wastewater, papermaking effluent, steel mill wastewater, coal washing plants, and plastic factory wastewater yasa.ltdferalcoenvironnement.frchinafloc.com. It is also effective in treating petroleum wastewater, reducing turbidity and dissolved hydrocarbons mdpi.com. This compound itself is also applied in industrial wastewater treatment and for sludge conditioning feralcoenvironnement.fr.
Municipal Wastewater: In municipal wastewater treatment, PAC is employed for primary treatment stages to remove suspended solids and organic matter, thereby reducing the load on subsequent biological treatment processes jianhengchem.comwaterpurifyingchemicals.comywputai.comepa.gov. It is also used for phosphorus removal and sludge dewatering waterpurifyingchemicals.comepa.gov. Applications range from high-density residential complexes and municipal sewage treatment plants to resort wastewater recycling systems and urban stormwater management watertreatmentagent.com.
Advanced formulations, such as high-poly-aluminum chloride sulfate (HPACS) and hybrid coagulants combining aluminum compounds with polymers, have also demonstrated high efficiency in treating specific industrial wastewater streams, such as those containing humic acid or from paper mills frontiersin.orgrsc.org.
Compound List:
this compound (AlCl₃)
Poly this compound (PAC)
Aluminum Sulfate (Alum)
Ferric Chloride
Ferrous Sulfate
Ferric Sulfate
Ferrous Chloride
Sodium Aluminate
Poly Aluminum Ferric (PAF)
Poly this compound Sulfate (PACS)
High-poly-aluminum chloride sulfate (HPACS)
Polyaluminum nitrate (B79036) sulfate (PANS)
Polyamines
Poly this compound-loaded porous carbon (PAC-CGPC)
Pinecone Seed powder (PSP)
Polytitanium chloride (PTC)
Magnesium Chloride (MgCl₂)
Aluminum Hydroxide
Hydrochloric Acid
Industrial Synthesis and Purification Methodologies of Aluminum Chloride for High Purity Applications
Synthetic Routes from Diverse Aluminum-Containing Raw Materials
The industrial production of aluminum chloride can be adapted to a range of aluminum sources, from highly pure metal to complex minerals and industrial byproducts. The choice of raw material influences the synthetic route and the subsequent purification requirements.
The large-scale manufacturing of anhydrous this compound is commonly achieved through the direct reaction of aluminum metal with either chlorine or hydrogen chloride gas. unacademy.comwikipedia.org This exothermic reaction is typically conducted at high temperatures, ranging from 650 to 750 °C (1,202 to 1,382 °F). unacademy.comwikipedia.org
The chemical equation for this process is: 2Al(s) + 3Cl₂(g) → 2AlCl₃(g)
In this method, molten aluminum is brought into contact with chlorine gas. google.com The resulting gaseous this compound is then collected as it sublimes and condenses in a cooler part of the reactor. funcmater.com This process is valued for its relative simplicity and the high purity of the initial product, especially when high-grade aluminum is used as the feedstock. funcmater.com However, the cost of metallic aluminum can make this a more expensive route compared to using aluminum-containing ores. funcmater.com Impurities in the aluminum feed, such as iron, will also react with chlorine to form their respective chlorides (e.g., ferric chloride), which must be removed in downstream purification steps. google.com
| Parameter | Value | Reference |
|---|---|---|
| Reactants | Aluminum (molten), Chlorine (gas) | wikipedia.orggoogle.com |
| Temperature Range | 650 - 750 °C | unacademy.comwikipedia.org |
| Reaction Type | Exothermic | wikipedia.org |
| Product Phase | Gas (sublimes) | funcmater.com |
Hydrated this compound is prepared by dissolving aluminum hydroxide (B78521) in hydrochloric acid. wikipedia.org This acid-base neutralization reaction yields aqueous this compound and water. brainly.comvedantu.comprezi.com
The balanced chemical equation is: Al(OH)₃(s) + 3HCl(aq) → AlCl₃(aq) + 3H₂O(l) brainly.com
This method is particularly useful for applications where the hydrated form of this compound is acceptable. However, producing the anhydrous form from this hydrated salt is not straightforward. Heating the hexahydrate ([Al(H₂O)₆]Cl₃) does not yield anhydrous this compound; instead, it decomposes to aluminum hydroxide and hydrogen chloride gas. wikipedia.org To obtain the anhydrous form from the hydrated salt, specific dehydration techniques are required, such as reacting it with thionyl chloride or in a stream of dry hydrogen chloride gas. funcmater.comquora.com
To reduce costs and utilize abundant natural resources, industrial processes have been developed to produce this compound from aluminum-containing minerals like bauxite (B576324) and industrial wastes such as fly ash. funcmater.comgoogle.com These materials are complex mixtures, primarily containing alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂), along with impurities like iron oxides. funcmater.com
The general approach involves carbo-chlorination, where the ore is heated with a reducing agent (typically carbon or coke) in the presence of chlorine gas. google.comgoogle.com For bauxite, the reaction is typically carried out at temperatures between 650°C and 850°C. google.com
The reaction for alumina is: Al₂O₃(s) + 3C(s) + 3Cl₂(g) → 2AlCl₃(g) + 3CO(g)
A significant challenge with these raw materials is the presence of iron, which also undergoes chlorination to form volatile ferric chloride (FeCl₃). google.com Pre-treatment steps can be employed to reduce the iron content. For instance, bauxite can be treated in two stages: first with a mixture of carbon monoxide and sulfur dioxide to convert iron to iron sulfide (B99878), and then a subsequent chlorination step to remove the remaining iron as volatile ferric chloride. funcmater.comgoogle.com This pre-purification can yield this compound with an iron content as low as 0.05%. funcmater.comgoogle.com
Fly ash, a byproduct of coal combustion, is another potential low-cost source of alumina. funcmater.comuni.edu The process involves high-temperature chlorination (850-900°C) of the fly ash, which contains alumina and silica, to form volatile aluminum and silicon chlorides. uni.edu Research has also explored acid leaching of fly ash with hydrochloric acid to extract aluminum, followed by recrystallization to produce high-purity this compound. bohrium.comtandfonline.com
| Raw Material | Key Process | Typical Temperature | Primary Impurity Concern | Reference |
|---|---|---|---|---|
| Aluminum Metal | Direct Chlorination | 650 - 750 °C | Ferric Chloride (from Fe in Al) | unacademy.comwikipedia.org |
| Bauxite | Carbo-chlorination | 650 - 850 °C | Ferric Chloride, Titanium Tetrachloride | google.comgoogle.com |
| Fly Ash | High-Temp Chlorination / Acid Leaching | 850 - 900 °C | Ferric Chloride, Silicon Tetrachloride | funcmater.comuni.edu |
Advanced Purification Techniques for Anhydrous this compound
Regardless of the synthetic route, the crude this compound product often contains impurities, with ferric chloride being the most problematic due to its similar physical properties. funcmater.com Achieving high purity, particularly for catalytic applications, requires advanced purification techniques.
The separation of ferric chloride from this compound is challenging because their sublimation points are very close. funcmater.comgoogle.com Several strategies have been developed to address this issue.
One method involves the chemical reduction of ferric chloride (FeCl₃) to the less volatile ferrous chloride (FeCl₂) or to metallic iron. google.comresearchgate.net This can be achieved by treating the mixture with a reducing agent, such as aluminum metal. researchgate.netgoogle.com The rate of reduction is proportional to the ferric ion concentration and the surface area of the aluminum. researchgate.netscispace.com The this compound can then be separated by sublimation, leaving the non-volatile iron compounds behind. google.comgoogle.com
Another approach is solvent extraction. It has been found that titanium tetrachloride can act as a selective solvent for this compound in a mixture with ferric chloride. google.com The process involves leaching the anhydrous mixture with heated titanium tetrachloride, which dissolves the this compound, leaving the ferric chloride undissolved. The this compound is then recovered by cooling the solution to induce crystallization. google.com
Fractional distillation is a technique used to separate mixtures of liquids with close boiling points. rochester.eduwikipedia.org While this compound sublimes at atmospheric pressure, fractional distillation can be applied under increased pressure to maintain a liquid phase. google.comgoogle.com This process utilizes a series of distillation columns operated at specific temperatures and pressures to separate different metal chlorides based on their volatilities. For instance, a multi-stage process can first remove more volatile impurities like silicon tetrachloride and titanium tetrachloride before separating this compound from the less volatile ferric chloride. google.comgoogle.com
Sublimation is a key purification method for this compound. google.comgoogle.com The crude solid is heated under controlled temperature and pressure, causing the this compound to transition directly into a vapor, leaving less volatile impurities behind. researchgate.net The pure this compound vapor is then condensed on a cool surface. google.com To enhance purity, the process can be repeated multiple times or conducted in the presence of aluminum powder to simultaneously reduce any remaining ferric chloride. google.comstackexchange.com Optimized sublimation processes often occur under a vacuum or in the presence of an inert purging agent like nitrogen to facilitate the transport of the vapor and improve the efficiency of the separation. google.comresearchgate.net Research indicates that an optimized sublimation temperature is around 80°C under a pressure of 1 Pa. researchgate.net
Chemical Treatment and Scavenging Methods for Trace Contaminants
The production of high-purity this compound (AlCl₃) is critically dependent on the effective removal of trace contaminants, particularly metallic chlorides that are often co-produced during the initial synthesis. Iron (III) chloride (FeCl₃) is the most common and challenging impurity to separate due to its similar physical properties to this compound. funcmater.com A variety of chemical treatment and scavenging methods have been developed to target these impurities, ensuring the final product meets the stringent purity requirements for applications such as catalysts and precursors for aluminum metal production. ipme.ru
Reductive Purification Methods
One effective strategy for removing metallic chloride impurities involves chemical reduction. This approach utilizes a reducing agent that is more electropositive than the impurity metal but not more electropositive than aluminum.
Molten Salt Reduction: In this method, impure this compound is introduced into a molten salt mixture, typically comprising an alkali metal salt and this compound. google.com A reducing metal, preferably powdered aluminum, is dispersed throughout the molten bath. google.com The aluminum metal selectively reacts with the impurity metal chlorides, such as iron chloride, reducing them to their elemental forms, which can then be separated. The process is generally carried out at a temperature above the mixture's melting point but below the sublimation temperature of pure this compound (approximately 180°C). google.com
Displacement Reaction in Solution: For aqueous this compound solutions, a displacement reaction can be employed to remove iron ions. google.com By mixing the iron-containing solution with aluminum wire or powder, a substitution reaction occurs where the more reactive aluminum displaces the iron ions, generating elemental iron powder. google.com This iron powder can then be efficiently removed from the solution through magnetic separation. This method offers a high iron removal efficiency, reportedly up to 90%, without introducing new chemical impurities into the solution. google.com
Ion Exchange and Adsorption
Ion exchange chromatography presents a highly selective method for removing dissolved ionic contaminants.
Anion Exchange Resins: This technique is particularly effective for removing iron from this compound solutions. patsnap.com The iron-containing solution is passed through a column packed with an anion exchange resin. patsnap.com Iron ions in the solution form negative ion complexes that are adsorbed by the resin, while the this compound passes through. patsnap.com This method is valued for its high iron removal rate and for not producing additional chemical pollution. patsnap.com
Pre-Synthesis Purification of Raw Materials
Purifying the raw materials before the chlorination process is a proactive approach to minimizing contaminants in the final product. When producing this compound from aluminous ores like bauxite, a significant reduction in iron content can be achieved beforehand.
Two-Step Ore Treatment: A process developed by Holliday et al. involves a two-stage treatment of bauxite. funcmater.com
Initially, the bauxite is heated to 400–750°C in an atmosphere of carbon monoxide (CO) and sulfur dioxide (SO₂), which converts the iron to iron sulfide for removal. funcmater.com
Subsequently, the remaining iron is volatilized and removed as gaseous ferric chloride by heating at 430–750°C. funcmater.com This pre-treatment can reduce the iron content in the subsequently produced this compound to as low as 0.05%. funcmater.com
Sulfur-Assisted Purification
The addition of elemental sulfur or sulfur-containing compounds during the purification process has been shown to improve both the rate and yield of high-purity this compound. In one patented process, elemental sulfur and powdered aluminum are added during the sublimation of crude this compound under agitation. google.com This is followed by passing the sublimed, vapor-phase this compound through a bed of granular aluminum at approximately 250°C to remove any trace sulfur before the final condensation and collection of the pure product. google.com
The following tables summarize the performance and key parameters of various chemical purification methods for this compound.
Table 1: Performance of Different Chemical Purification Methods
| Purification Method | Target Contaminant | Reported Removal Efficiency / Final Purity | Reference |
|---|---|---|---|
| Displacement Reaction with Al powder | Iron (Fe³⁺) | Up to 90% | google.com |
| Pre-Synthesis Ore Treatment | Iron | Final iron content as low as 0.05% | funcmater.com |
| Anion Exchange Resin | Iron (Fe³⁺) | High removal rate | patsnap.com |
| Fluidized Bed Condensation | Titanium Chloride, Silicon Chloride | > 99.5% AlCl₃ Purity | google.com |
Table 2: Key Parameters for Selected Scavenging Processes
| Process | Scavenging/Treating Agent | Operating Temperature | Mechanism | Reference |
|---|---|---|---|---|
| Molten Salt Reduction | Powdered Aluminum | > Melting Point of Salt Mixture, < 180°C | Chemical Reduction of Impurity Chlorides | google.com |
| Sulfur-Assisted Sublimation | Elemental Sulfur and Powdered Aluminum | ~180°C (Sublimation), ~250°C (Sulfur Removal) | Enhanced Reaction Rate and Yield | google.com |
| Pre-Synthesis Ore Treatment | CO and SO₂ | 400 - 750°C | Conversion to Iron Sulfide and Volatilization | funcmater.com |
Q & A
Q. What safety protocols are critical when handling anhydrous aluminum chloride in laboratory settings?
Anhydrous this compound is hygroscopic, corrosive, and releases HCl gas upon contact with moisture. Essential protocols include:
- Containment : Use fume hoods for all procedures to avoid inhalation of fumes .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and Tychem® Responder suits to prevent skin contact; use chemical goggles for eye protection .
- Emergency Measures : Immediate flushing with water (30+ minutes for skin/eyes) and avoiding water in fire scenarios (use dry powder/CO₂ extinguishers) .
- Ventilation : Local exhaust systems to maintain airborne concentrations below NIOSH-recommended limits (2 mg/m³ for aluminum) .
Q. How can researchers synthesize this compound hexahydrate from high-silica ores, and what analytical methods validate its purity?
Q. What are the standard methods for characterizing this compound’s reactivity in aqueous solutions?
- pH Monitoring : Track HCl gas release via pH drop (pH < 2 indicates excessive hydrolysis).
- Conductivity Testing : Measure ion concentration changes (e.g., Al³⁺ hydrolysis to Al(OH)₃) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (dehydration at ~100°C; decomposition >200°C) .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound’s coagulation efficiency in wastewater treatment?
Q. What experimental strategies resolve contradictions in this compound’s toxicity data across in vivo studies?
Q. How can probabilistic-deterministic modeling improve the scalability of this compound production from non-bauxite ores?
Q. What advanced statistical approaches are suitable for analyzing this compound’s role in cross-linked polymer matrices?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., AlCl₃ concentration, crosslinking time).
- Machine Learning : Train neural networks on rheological data to predict gelation kinetics .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
